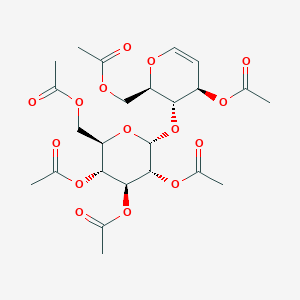

Hexa-O-acetylmaltal

Description

Significance of Glycals as Key Intermediates in Complex Carbohydrate Synthesis

Glycals are cyclic enol ether derivatives of sugars characterized by a double bond between the first and second carbon atoms of the ring. wikipedia.org This structural feature makes them highly versatile and valuable intermediates in the synthesis of a wide array of carbohydrate-based molecules. researchgate.net The double bond can undergo various chemical transformations, such as electrophilic addition, allowing for the introduction of different functional groups. wikipedia.org This reactivity is fundamental to their role as glycosylation donors, where they react with other monosaccharides to form oligosaccharides, the building blocks of complex carbohydrates. wikipedia.org

The utility of glycals extends to the synthesis of natural products and the creation of novel molecular structures. researchgate.net Their inherent chirality makes them valuable synthons for introducing specific stereochemistry into molecules. researchgate.net Furthermore, glycals are precursors for producing biologically active compounds and are instrumental in diversity-oriented synthesis, a strategy for creating libraries of structurally diverse molecules. researchgate.net They can also be used to synthesize aminosugars, a class of compounds with important biological roles. nih.gov

Historical Development of Maltal (B1199275) Derivatives in Glycoscience Research

The first glycal, D-glucal, was synthesized in 1913 by Hermann Emil Fischer and Karl Zach. wikipedia.org This discovery laid the groundwork for the development of a new class of carbohydrate derivatives. Fischer's work on glycosidation, the formation of glycosides from an aldose or ketose and an alcohol in the presence of an acid catalyst, was a pivotal moment in carbohydrate chemistry. wikipedia.org This reaction, now known as Fischer glycosidation, has been continuously refined and remains relevant for synthesizing specialized glycosides. researchgate.netresearchgate.netnih.gov

Another foundational method in glycoside synthesis is the Koenigs-Knorr reaction, first reported in 1901. wikipedia.orgnumberanalytics.comnumberanalytics.com This reaction involves the substitution of a glycosyl halide with an alcohol to form a glycoside, often using silver or mercury salts as promoters. wikipedia.orgnumberanalytics.com The Koenigs-Knorr reaction and its modifications have been instrumental in the synthesis of complex glycosides and glycoconjugates, which are vital in pharmaceutical and biochemical research. numberanalytics.comnih.gov

Maltal, derived from maltose (B56501), and its derivatives like hexa-O-acetylmaltal, have been part of this historical progression. For instance, this compound has been used in the synthesis of glycosylated analogs of various compounds. google.comgoogle.com Research has also explored the ozonolysis of this compound to produce other carbohydrate derivatives. nist.govnih.gov The synthesis of this compound itself has been described in various procedures, highlighting its importance as a non-commercially available intermediate that often needs to be prepared for specific synthetic purposes. google.comgoogle.comgoogle.com

Chemical and Physical Properties of this compound

This compound is a white, powdered solid. chemicalbook.com It is a pyranoid glycal utilized in copper-mediated glycosylation reactions. chemicalbook.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C24H32O15 | chemsrc.comscbt.com |

| Molecular Weight | 560.50 g/mol | scbt.com |

| Density | 1.34 g/cm³ | chemsrc.com |

| Boiling Point | 591.7°C at 760 mmHg | chemsrc.com |

| Flash Point | 249.2°C | chemsrc.com |

| Refractive Index | 1.51 | chemsrc.com |

| Appearance | Colorless solid | google.com |

Table 2: Spectroscopic Data for this compound

| Type of Spectrum | Data | Source |

|---|---|---|

| ¹H NMR (300 MHz, CDCl₃) | δ 6.44 (d, J = 6.1 Hz, 1H), 5.51 (d, J = 3.9 Hz, 1H), 5.42 (t) | rsc.org |

Synthesis and Reactions of this compound

A common method for synthesizing this compound involves the reaction of maltose monohydrate with acetic anhydride (B1165640) and a solution of hydrogen bromide in acetic acid. google.com The resulting product is then treated with zinc, copper sulfate, and sodium acetate (B1210297) in acetic acid. google.com Purification via silica (B1680970) gel chromatography yields this compound as a colorless solid. google.com

This compound serves as a precursor in various chemical transformations. For example, it can be used to synthesize penta-O-acetyl-O-(o-methoxy)benzoylmaltal by reacting it with o-anisic acid and iodine in tetrahydrofuran. google.com It has also been subjected to ozonolysis to create other carbohydrate structures. nist.govnih.gov

Properties

IUPAC Name |

[(2R,3S,4R)-4-acetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3/t17-,18-,19-,20+,21-,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDAESHZJBZWAW-LYDSDTOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370478 | |

| Record name | Hexa-O-acetylmaltal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67314-34-5 | |

| Record name | Hexa-O-acetylmaltal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for Hexa O Acetylmaltal

Established Methodologies for Glycal Synthesis

Glycals are cyclic enol ether derivatives of sugars, characterized by a double bond between carbon atoms 1 and 2 of the pyranose ring. Their synthesis is a fundamental process in carbohydrate chemistry, providing versatile building blocks for the creation of oligosaccharides and other glycoconjugates.

Chemical Synthesis from D-Maltose Precursors

The primary starting material for the synthesis of Hexa-O-acetylmaltal is the disaccharide D-Maltose. Maltose (B56501), systematically named 4-O-α-D-glucopyranosyl-D-glucopyranose, is a reducing sugar composed of two glucose units linked by an α-1,4-glycosidic bond. researchgate.net The synthesis begins with the complete acetylation of all free hydroxyl groups on the maltose molecule.

The fully acetylated maltose, known as octa-O-acetyl-maltose, serves as a key intermediate. This precursor is then converted into a reactive glycosyl halide, typically a glycosyl bromide (acetobromomaltose). This step activates the anomeric carbon (C-1), preparing it for the subsequent elimination reaction that forms the characteristic glycal double bond. This multi-step conversion from the natural sugar to a reactive, protected intermediate is a cornerstone of classical carbohydrate synthesis. researchgate.net

Acetylation and Glycalation Procedures

Acetylation: The protection of the hydroxyl groups of maltose is typically achieved through acetylation. A common and effective method involves treating D-Maltose with acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or sodium acetate (B1210297). nih.gov This reaction converts all eight hydroxyl groups into acetate esters, yielding octa-O-acetyl-maltose. Acetates are widely used as protecting groups in carbohydrate chemistry due to their stability under various reaction conditions and the ease with which they can be introduced. researchgate.net

Glycal Formation (Glycalation): The formation of the glycal double bond is the critical step in synthesizing the "maltal" core. Starting from the peracetylated glycosyl halide (e.g., acetobromomaltose), a reductive elimination reaction is induced. This is classically achieved using a reducing agent, such as zinc dust in the presence of acetic acid. The reaction mechanism involves the reduction of the anomeric carbon-bromine bond, followed by the elimination of the acetate group at C-2, resulting in the formation of the C1-C2 double bond and yielding this compound.

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry seeks to improve upon classical methods by enhancing selectivity, yield, and operational simplicity. For a complex molecule like this compound, this involves sophisticated control over the spatial arrangement of atoms and the use of catalysts to facilitate reactions under milder conditions.

Regioselective and Stereoselective Synthetic Pathways

Regioselectivity and stereoselectivity are paramount in carbohydrate chemistry due to the presence of multiple, chemically similar functional groups. masterorganicchemistry.com

Regioselectivity: This refers to the ability to target a specific hydroxyl group among the many available on the sugar backbone. While the synthesis of this compound begins with peracetylation (acetylating all hydroxyls), other, more complex syntheses involving maltose derivatives require highly regioselective reactions to differentiate between primary and secondary hydroxyls, or even between different secondary hydroxyls. masterorganicchemistry.comnsf.gov The development of methods for the regioselective acylation, for instance, allows for the installation of different protecting groups, enabling more complex synthetic routes. rsc.org

Stereoselectivity: This controls the three-dimensional orientation of newly formed chemical bonds. In the context of glycal synthesis, while the formation of the double bond removes two stereocenters, the stereochemistry of the remaining centers must be preserved from the starting D-Maltose. In broader glycosylation chemistry, controlling the stereochemistry at the anomeric carbon (α or β) is a major challenge, often influenced by the choice of protecting groups and reaction conditions. nih.govthieme.de

Advanced synthetic protocols aim to achieve high levels of both regioselectivity and stereoselectivity, often through the use of specific solvents, temperatures, and catalytic systems to guide the reaction along a desired pathway. organic-chemistry.orgchemrxiv.org

Catalyst-Assisted Synthesis Protocols

The use of catalysts can significantly improve the efficiency and selectivity of synthetic reactions. In carbohydrate chemistry, catalysts are employed to lower activation energies and enable transformations that would otherwise require harsh conditions.

For glycal synthesis, transition metal catalysts, particularly those based on palladium, have been investigated to promote C-H oxidation pathways that can be an alternative to the classical reductive elimination from glycosyl halides. nih.gov While the direct catalytic synthesis of this compound is not widely documented, related catalyst-assisted reactions offer a blueprint for future developments. For instance, palladium(II) salts have been shown to selectively promote C-H oxidation in the presence of specific ligands like sulfoxides. nih.gov Furthermore, metal-organic frameworks (MOFs) and other supported nanoalloy catalysts are being developed to enhance the efficiency and stability of catalysts in various chemical transformations, a strategy that could be adapted for carbohydrate modifications. nih.govrsc.org

Novel Protection and Activation Strategies in this compound Preparation

The strategic use of protecting groups is fundamental to the synthesis of any complex molecule with multiple functional groups. pressbooks.pub A good protecting group must be easy to install, stable under a range of reaction conditions, and easy to remove selectively without affecting the rest of the molecule. pressbooks.pub

In the preparation of this compound, the acetyl group serves as the primary protecting group. libretexts.org However, the broader field of carbohydrate synthesis employs a diverse arsenal (B13267) of protecting groups to achieve more complex targets. These strategies are relevant to the synthesis of derivatives of this compound.

| Protecting Group Type | Examples | Cleavage Conditions | Key Features |

| Acyl Groups | Acetyl (Ac), Benzoyl (Bz), Pivaloyl (Piv) | Basic or Acidic Hydrolysis | Participate in neighboring group reactions, influencing stereoselectivity. Bz and Piv are more stable than Ac. libretexts.org |

| Ether Groups | Benzyl (Bn), p-Methoxybenzyl (PMB) | Catalytic Hydrogenolysis, Oxidation (for PMB) | Stable to a wide range of conditions; considered "permanent" protection. wiley-vch.de |

| Silyl Ethers | TBDMS, TIPS | Fluoride ion (e.g., TBAF), Acid | Sterically bulky, allowing for regioselective protection of less hindered hydroxyls (often primary). nsf.govlibretexts.org |

| Acetals/Ketals | Benzylidene, Isopropylidene | Acidic Hydrolysis | Protect diols, often constraining the conformation of the sugar ring. pressbooks.pubwiley-vch.de |

Activation Strategies: Activation involves making a specific site on the carbohydrate more reactive for a subsequent transformation. In the synthesis of glycals, the key activation step is the conversion of the anomeric hydroxyl group of the peracetylated sugar into a good leaving group, such as a bromide.

Novel methods focus on the direct and selective activation of the anomeric hydroxyl group of unprotected sugars. For example, reagents like 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) in combination with thioacetic acid can achieve highly selective anomeric acetylation in aqueous solution. rsc.org This approach avoids the need for protecting the other hydroxyls first, representing a more atom-economical strategy. Such activation strategies streamline the synthetic process, reducing the number of steps required to prepare key intermediates. rsc.orglevel.com.tw

Reactivity and Reaction Pathways of Hexa O Acetylmaltal

Glycosylation Reactions Utilizing Hexa-O-acetylmaltal as a Glycosyl Donor

Glycosylation is a fundamental process for the synthesis of oligosaccharides and glycoconjugates. wikipedia.orgnumberanalytics.com this compound, as a glycal, is a valuable glycosyl donor, participating in reactions that form new glycosidic bonds. wikipedia.org

The Ferrier reaction is a powerful method for the synthesis of 2,3-unsaturated glycosides, and it represents a key transformation of glycals like this compound. google.com This reaction typically involves the treatment of a glycal with a nucleophile, such as an alcohol or a phenol (B47542), in the presence of a Lewis acid catalyst. google.com The reaction proceeds through an allylic rearrangement, where the double bond shifts and the nucleophile attacks the anomeric carbon.

Mechanistically, the Lewis acid activates the glycal, facilitating the departure of the substituent at the C-3 position and the formation of an allylic oxocarbenium ion intermediate. The nucleophile then attacks this electrophilic species, predominantly at the anomeric center, to yield the 2,3-unsaturated O-glycoside. google.com The choice of Lewis acid and reaction conditions can significantly influence the stereochemical outcome and efficiency of the reaction. While strong Lewis acids can be effective, they may also cause degradation of sensitive substrates, leading to the exploration of milder and more efficient catalytic systems. google.com

This compound is employed in the synthesis of O-glycosides, which involves the formation of a glycosidic bond between the anomeric carbon of the maltal (B1199275) derivative and a hydroxyl group of an acceptor molecule. google.comfrontiersin.org This process is crucial for the assembly of more complex oligosaccharides. beilstein-journals.org The reactivity of both the glycosyl donor and the acceptor, influenced by their respective protecting groups, plays a critical role in the success of the glycosylation. wikipedia.org Electron-withdrawing protecting groups, such as the acetyl groups in this compound, are generally considered "disarming," meaning they decrease the reactivity of the donor. wikipedia.org

The stereoselective formation of glycosidic linkages, particularly the creation of 1,2-cis or 1,2-trans linkages, is a significant challenge in carbohydrate synthesis. frontiersin.orgresearchgate.net The outcome is dependent on various factors including the nature of the donor, acceptor, promoter, and solvent. frontiersin.orgfu-berlin.de For instance, the use of participating neighboring groups at the C-2 position can direct the stereochemical outcome, favoring the formation of 1,2-trans glycosides. nih.gov In the absence of such participation, as is the case with glycals, controlling the stereoselectivity can be more complex and often relies on fine-tuning the reaction conditions. nih.gov

| Reaction Type | Glycosyl Donor | Acceptor Type | Key Feature | Resulting Linkage |

| Ferrier Reaction | This compound | Alcohols, Phenols | Allylic rearrangement | 2,3-Unsaturated O-glycoside |

| O-Glycosylation | This compound | Hydroxyl-containing molecules | Formation of glycosidic bond | O-Glycoside/Oligosaccharide |

The efficiency of glycosylation reactions is paramount, especially for the synthesis of complex oligosaccharides. monash.edu Catalytic methods are highly desirable as they can expedite reactions and are more amenable to large-scale synthesis. nih.gov Various catalytic systems have been developed to activate glycosyl donors like this compound. These often involve Lewis acids or other promoters that facilitate the formation of the reactive oxocarbenium ion intermediate. wikipedia.orgresearchgate.net

| Catalyst/Promoter Type | Example | Key Advantage |

| Lewis Acids | FeCl3, Yb(OTf)3 | Efficient activation of glycosyl donors. numberanalytics.comumsl.edu |

| Cooperative Catalysis | Ag2O and Triflic Acid | Enhanced reactivity and yield. umsl.edu |

| Organocatalysts | Chiral Phosphoric Acids | Stereoselective control. frontiersin.org |

Formation of O-Glycosides and Oligosaccharide Linkages

Derivatization and Functionalization of this compound

Beyond its use as a glycosyl donor, this compound can be chemically modified to introduce new functional groups, expanding its synthetic utility.

The multiple acetyl groups on this compound serve as protecting groups for the hydroxyl functions. The selective removal of one or more of these acetyl groups is a crucial step in many synthetic sequences, allowing for regioselective functionalization. rsc.orgnih.gov Various methods have been developed for the chemoselective deacetylation of per-acetylated carbohydrates. rsc.orgresearchgate.net

For example, specific reagent systems can preferentially cleave the anomeric acetyl group, or other specific positions, based on their steric and electronic environment. researchgate.netnih.gov One reported method utilizes trimethylsilyl (B98337) iodide (Me3SI) in the presence of an additive like potassium permanganate (B83412) (KMnO4) for the chemoselective deprotection of acetyl groups, tolerating a range of other functional groups. rsc.org The ability to selectively deprotect specific positions opens up pathways for the synthesis of partially functionalized maltal derivatives, which can then be used in further transformations.

The double bond in this compound is a site of high electron density, making it susceptible to electrophilic addition reactions. libretexts.org Halogenation, the addition of halogens such as bromine (Br₂) or chlorine (Cl₂), is a characteristic reaction of alkenes. libretexts.orgyoutube.com

When a halogen molecule approaches the double bond of the glycal, the electron-rich double bond induces a dipole in the halogen molecule, causing one halogen atom to become electrophilic. libretexts.org This electrophile is attacked by the double bond, typically forming a cyclic halonium ion intermediate. The subsequent attack of the halide anion on this intermediate from the opposite face (anti-addition) leads to the formation of a vicinal dihalide. libretexts.org This reaction transforms the unsaturated glycal into a saturated dihalogenated sugar derivative, which can be a versatile intermediate for further synthetic manipulations. Other electrophiles can also add across the double bond, leading to a variety of functionalized carbohydrate derivatives. msu.edu

Selective Deacetylation Studies

Investigation into Ring-Opening Polymerization of Maltal Derivatives

The polymerization of glycal derivatives, such as this compound, represents a significant avenue for the synthesis of novel glycopolymers and polysaccharides with tailored structures and properties. The inherent reactivity of the endocyclic double bond and the acetal (B89532) functionalities within the glycal structure allows for various polymerization strategies. This section explores the primary mechanisms investigated for the ring-opening polymerization of these carbohydrate-based monomers.

Cationic polymerization of glycals and their derivatives, like this compound, proceeds through the activation of the monomer by a cationic initiator. wikipedia.org The mechanism is complex and can be influenced by factors such as monomer structure, solvent polarity, and the nature of the initiator and counterion. wikipedia.orgrsc.org

The polymerization is generally initiated by electrophilic species such as protic acids or Lewis acids, which attack the nucleophilic double bond or the ring oxygen of the glycal. rsc.org This leads to the formation of a reactive cationic intermediate, typically an oxocarbenium ion. acs.org The propagation then occurs via the sequential addition of monomer units to this growing cationic chain end. wikipedia.org

Research into the cationic polymerization of glycal-type vinyl ethers has shown that homopolymerization can be challenging, potentially due to steric hindrance near the propagating cationic center. rsc.orgresearchgate.net However, copolymerization with other vinyl monomers, such as isobutyl vinyl ether, has demonstrated promise. rsc.org

A key challenge in the Lewis acid-catalyzed CROP of some glycal derivatives is the potential for side reactions. For instance, studies on an isosorbide-derived glycal revealed that Lewis acids could catalyze a ring-opening reaction that leads to aromatization, forming a furan (B31954) analog, which competes with the desired polymerization pathway. rsc.orgresearchgate.net To circumvent such side reactions, metal-free, photoinitiated cationic polymerization methods have been explored, which avoid strong Lewis acids and have been shown to increase the incorporation of the glycal monomer into copolymers. rsc.org The general mechanism for CROP is illustrated in the table below.

Table 1: Proposed Cationic Ring-Opening Polymerization (CROP) Mechanism

| Step | Description |

|---|---|

| Initiation | An electrophilic initiator (e.g., H⁺ or Lewis Acid) attacks the glycal monomer, leading to the formation of a stabilized oxocarbenium ion intermediate. |

| Propagation | The oxocarbenium ion at the growing polymer chain end attacks another monomer molecule, extending the polymer chain and regenerating the reactive cationic center. |

| Termination | The polymerization can be terminated by nucleophilic reagents, or through intramolecular "backbiting" to form macrocycles or intermolecular chain transfer. chemsrc.com |

Radical ring-opening polymerization (RROP) is a versatile method that combines the features of radical polymerization with the ability to introduce heteroatoms into the polymer backbone. rsc.org This technique typically involves monomers that contain a radical-polymerizable group (like a vinyl or exomethylene group) attached to a cyclic structure that can undergo ring-opening upon radical addition. rsc.org

For maltal derivatives, the reactivity lies in the endocyclic double bond (the glycal moiety). Radical additions to the double bond of glycals are well-documented. mdpi.comresearchgate.net These reactions can be initiated by various radical species, including those centered on nitrogen or sulfur. acs.orgmdpi.com For example, a benzenesulfonimide radical can add electrophilically to the glycal double bond. acs.org Similarly, electrochemical methods can generate bromine radicals that react with glycals. frontiersin.org

While these reactions demonstrate the susceptibility of the glycal double bond to radical attack, the subsequent step is not always a classical ring-opening of the pyranose structure itself. Instead, the radical formed on the sugar ring can be quenched or participate in other reactions. acs.orgfrontiersin.org The potential for a true RROP, where the pyranose ring is cleaved to form a linear polymer with backbone functionality, depends on the stability of the ring-opened radical versus the ring-retained radical. For many common glycal structures, polymerization tends to proceed through the vinyl group without cleaving the ring, leading to glycopolymers with pendant sugar rings. However, the design of specialized glycal-based monomers that favor a ring-opening pathway remains an area of interest for creating degradable polymers.

Achieving precise control over polymer architecture—including molecular weight, polydispersity, and functionality—is crucial for developing advanced materials. mdpi.com For glycal and glycopolymer synthesis, several controlled polymerization techniques have been successfully applied. mdpi.comresearchgate.netmdpi.com

Living cationic polymerization has been achieved for related unsaturated cyclic ethers like 2,3-dihydrofuran (B140613) and its derivatives, yielding polymers with low polydispersity and predictable molecular weights. researchgate.net These methods often require specific initiator systems (e.g., acetyl perchlorate) and optimized reaction conditions, such as low temperatures and nonpolar solvents, to maintain the "living" nature of the propagating species. researchgate.net The principles from these systems are applicable to glycal monomers, offering a pathway to well-defined polysaccharides or block copolymers. mdpi.com

In the realm of radical polymerization, Reversible Deactivation Radical Polymerization (RDRP) techniques are particularly powerful for creating well-defined glycopolymers from vinyl-functionalized sugar monomers. mdpi.comresearchgate.net The main RDRP methods include:

Atom Transfer Radical Polymerization (ATRP)

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

Nitroxide-Mediated Polymerization (NMP)

These methods have been used to polymerize glycomonomers where a polymerizable group (like a methacrylate) is attached to a sugar unit. researchgate.netnih.gov Research has shown that using acetyl-protected glycomonomers can provide better control over the polymerization of high molecular weight products compared to their unprotected counterparts. researchgate.net By employing these controlled techniques, researchers can synthesize tailored glycopolymers, such as glycopolymer brushes, which have applications in biomedical fields due to their specific interactions with biological molecules like lectins. mdpi.com

Table 2: Controlled Polymerization Techniques for Glycomonomers

| Technique | Description | Key Features for Glycomonomers |

|---|---|---|

| Living Cationic Polymerization | A chain-growth polymerization with no irreversible termination or chain transfer, allowing for controlled growth. mdpi.com | Can produce well-defined polysaccharides; sensitive to reaction conditions. |

| ATRP | A type of RDRP using a transition metal catalyst (often copper-based) to reversibly activate/deactivate the growing polymer chain. | Tolerant to various functional groups present in sugars; allows for synthesis of complex architectures. mdpi.com |

| RAFT | An RDRP method that uses a chain transfer agent (RAFT agent) to mediate the polymerization via a reversible addition-fragmentation mechanism. | Versatile for a wide range of monomers; enables control over end-group functionality. mdpi.com |

| NMP | An RDRP technique that uses a stable nitroxide radical to reversibly cap the propagating chain end. | One of the first RDRP methods applied to glycomonomers; effective for creating well-defined glycopolymers. researchgate.net |

Mechanistic Investigations of Hexa O Acetylmaltal Transformations

Elucidation of Reaction Mechanisms in Glycosylation and Functionalization

The transformation of Hexa-O-acetylmaltal into various glycosidic structures and functionalized derivatives involves complex reaction pathways. Experimental techniques are paramount in unraveling these mechanisms, providing tangible evidence of reaction kinetics, the existence of transient species, and the influence of catalysts and reagents.

Kinetic studies are instrumental in determining the rate of a chemical reaction and how it is influenced by various factors such as concentration, temperature, and the presence of catalysts. Reaction Progress Kinetic Analysis (RPKA) is a powerful technique that involves monitoring the concentrations of reactants, intermediates, and products over time to build a comprehensive kinetic profile of the reaction.

In the context of this compound transformations, RPKA can be employed to:

Determine the order of the reaction with respect to each reactant.

Calculate the activation energy of the reaction, which provides insight into the temperature dependence of the reaction rate. libretexts.org

Identify the rate-determining step of the reaction mechanism. wikipedia.org

For instance, in a typical glycosylation reaction involving this compound as a glycosyl donor, the rate of disappearance of the starting material and the appearance of the glycosylated product can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The data obtained can then be fitted to various kinetic models to elucidate the underlying mechanism.

Table 1: Hypothetical Kinetic Data for the Glycosylation of this compound

| Time (min) | [this compound] (M) | [Glycoside Product] (M) |

| 0 | 0.100 | 0.000 |

| 10 | 0.085 | 0.015 |

| 20 | 0.072 | 0.028 |

| 30 | 0.061 | 0.039 |

| 60 | 0.037 | 0.063 |

This table presents a hypothetical dataset to illustrate the type of information gathered from kinetic studies. Actual experimental data would be required for a specific reaction.

A chemical reaction often proceeds through a series of short-lived intermediates and high-energy transition states. youtube.com Identifying these species is crucial for a complete understanding of the reaction mechanism. While transition states are fleeting and cannot be isolated, intermediates are relatively more stable and can sometimes be detected or trapped. youtube.com

In the functionalization of this compound, various reactive intermediates can be formed depending on the reaction conditions. For example, in electrophilic additions to the double bond, a cyclic oxonium ion intermediate might be generated. Spectroscopic techniques such as low-temperature NMR can be used to observe these transient species. Isotopic labeling studies can also provide indirect evidence for the formation of specific intermediates.

The folding of large biomolecules like proteins often involves passing through an ensemble of intermediates. nih.gov Similarly, complex chemical reactions can have kinetic intermediates that are trapped in local energy minima on the reaction pathway. nih.gov

Catalysts play a pivotal role in chemical reactions by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. libretexts.orgyoutube.com In the context of this compound chemistry, various catalysts are employed to control the stereoselectivity and regioselectivity of glycosylation and functionalization reactions.

Acid Catalysis : Protic or Lewis acids can activate the this compound donor, facilitating the departure of a leaving group and the formation of a reactive oxocarbenium ion intermediate. The choice of acid can influence the stereochemical outcome of the glycosylation.

Metal Catalysis : Transition metal catalysts are often used in reactions such as cross-coupling and addition reactions involving the double bond of this compound. The ligand environment around the metal center can be fine-tuned to control the selectivity of the transformation.

Enzymatic Catalysis : Enzymes, as biological catalysts, offer unparalleled selectivity in glycosylation reactions. libretexts.org Glycosyltransferases can be used to form specific glycosidic linkages with high fidelity.

The choice of reagents is equally critical. For example, in the epoxidation of the double bond of this compound, the use of different oxidizing agents can lead to different stereoisomers of the epoxide product. Similarly, the nucleophile used in a glycosylation reaction will determine the nature of the resulting glycosidic bond.

Identification of Key Intermediates and Transition States

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry provides a powerful lens through which to examine reaction mechanisms at the molecular level. Theoretical calculations can complement experimental findings by providing detailed information about the energetics and geometries of reactants, intermediates, transition states, and products.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It has become a valuable tool for studying reaction mechanisms in organic chemistry. By calculating the energies of various species along a proposed reaction pathway, DFT can be used to:

Determine the relative stabilities of different isomers and conformers.

Calculate the activation energies for different reaction steps. rsc.org

Predict the structures of transition states. rsc.org

Investigate the influence of catalysts and substituents on the reaction energetics.

For instance, DFT calculations could be used to model the approach of a glycosyl acceptor to an activated this compound donor, providing insights into the factors that govern the stereochemical outcome of the glycosylation. The calculated energy profile can help to distinguish between different possible mechanistic pathways.

Table 2: Hypothetical DFT Calculated Energies for a Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | +5.4 |

| Products | -10.8 |

This table illustrates the type of energetic information that can be obtained from DFT calculations. The values are hypothetical and would need to be calculated for a specific transformation of this compound.

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. ebsco.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a dynamic picture of a chemical reaction. ebsco.com

In the study of this compound transformations, MD simulations can be used to:

Explore the conformational landscape of the molecule and how it influences reactivity.

Simulate the diffusion and collision of reactants in solution.

Model the interaction of the substrate with a catalyst or enzyme active site. ucl.ac.uk

Observe the bond-breaking and bond-forming events that constitute a chemical reaction.

Reactive force fields (ReaxFF) can be employed within MD simulations to model chemical reactions explicitly. ucl.ac.uk This approach allows for the simulation of complex reaction networks and can provide insights into reaction mechanisms that are difficult to probe experimentally. For example, an MD simulation could be used to visualize the step-by-step process of a glycosyl donor, derived from this compound, reacting with a glycosyl acceptor in the presence of a solvent and a catalyst.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful computational strategy for investigating the intricate mechanisms of chemical reactions in large molecular systems. wikipedia.orgnih.gov These approaches are particularly well-suited for studying the transformations of complex carbohydrates like this compound, where the reactivity of a specific region is influenced by the larger molecular environment.

In a QM/MM simulation, the system is partitioned into two regions. The core region, where bond-breaking and bond-forming events occur—such as the transformation of the glycal double bond and the anomeric carbon of this compound—is treated with high-accuracy quantum mechanics (QM). wikipedia.orgmpg.de The remainder of the molecule and the surrounding solvent or enzymatic environment are described using the more computationally efficient molecular mechanics (MM) force fields. wikipedia.orgmpg.de This dual approach allows for a detailed and accurate description of the reactive center while still accounting for the steric and electrostatic effects of the broader environment. researchgate.netacs.org

The application of QM/MM methods to glycosylation reactions has provided profound insights into reaction pathways, transition states, and the role of intermediates. academie-sciences.frglycoforum.gr.jp For a molecule like this compound, a QM/MM study would typically define the QM region to include the glucopyranose ring, particularly carbons C1 and C2, the endocyclic oxygen, and the attacking electrophile or nucleophile. The acetyl protecting groups and any solvent molecules or parts of an enzyme active site would constitute the MM region.

Modeling Reaction Pathways and Intermediates

A key strength of QM/MM approaches is their ability to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, and intermediates. researchgate.net For the electrophilic addition to the double bond of this compound, QM/MM simulations can elucidate the stepwise or concerted nature of the mechanism. It can also be used to investigate the formation and stability of key intermediates, such as the oxocarbenium ion, which is central to many glycosylation reactions. academie-sciences.fr

Computational studies on similar glycosyl donors have shown that the conformation of the oxocarbenium ion intermediate is crucial for determining the stereochemical outcome of the glycosylation. academie-sciences.fr QM/MM calculations can explore the conformational landscape of this intermediate, predicting the most stable conformations and how they lead to the observed product distribution. For instance, different ring conformations (e.g., half-chair, boat) of the oxocarbenium ion derived from a maltal-like structure can be modeled, and their relative energies calculated.

Energetic Profile of a Hypothetical Reaction

The table below illustrates a hypothetical energetic profile for the reaction of this compound with an electrophile (E+) followed by the addition of a nucleophile (Nu-), as could be determined by a QM/MM study. The energies represent the relative free energies (ΔG) in kcal/mol.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | This compound + E+ | 0.0 |

| 2 | Transition State 1 (TS1) | +15.2 |

| 3 | Oxocarbenium Ion Intermediate | +5.4 |

| 4 | Transition State 2 (TS2) | +12.8 |

| 5 | Product + E+ | -10.5 |

This table is a hypothetical representation based on typical values found in QM/MM studies of glycosylation reactions.

Influence of the Molecular Environment

QM/MM simulations are also invaluable for understanding how the surrounding environment, including solvent and protecting groups, influences the reaction. acs.org The MM part of the calculation captures the non-covalent interactions between the reactive QM region and its surroundings. For this compound, the orientation and dynamics of the six acetyl groups can sterically and electronically influence the approach of reactants and the stability of intermediates.

By running simulations with explicit solvent molecules, QM/MM can model the role of the solvent in stabilizing charged intermediates like the oxocarbenium ion and in mediating proton transfer steps. glycoforum.gr.jp This provides a more realistic picture of the reaction in the condensed phase compared to gas-phase calculations.

Summary of QM/MM Application to this compound

The following table summarizes the key aspects of a QM/MM investigation into the transformations of this compound.

| Investigative Aspect | QM/MM Approach | Insights Gained |

| Reaction Mechanism | Mapping the minimum energy path connecting reactants, transition states, and products. | Elucidation of stepwise vs. concerted pathways; characterization of transition state geometries. |

| Intermediate Stability | Calculation of the relative energies of potential intermediates (e.g., oxocarbenium ions, covalent intermediates). | Understanding the lifetime and reactivity of transient species. |

| Stereoselectivity | Analysis of the transition state structures leading to different stereoisomers. | Rationalization of the observed α/β-selectivity in glycosylation reactions. |

| Environmental Effects | Inclusion of explicit solvent molecules and the full molecular structure in the MM region. | Quantification of the role of solvent and protecting groups in catalysis and stability. |

Stereochemical and Conformational Analysis of Hexa O Acetylmaltal

The Anomeric Effect in Maltal (B1199275) Systems.iupac.orge4journal.com

The anomeric effect is a critical stereoelectronic phenomenon in carbohydrate chemistry that influences the conformation and reactivity of glycosidic bonds. numberanalytics.com In maltal systems, this effect, along with the exo-anomeric effect, plays a significant role in determining the orientation of substituents at the anomeric center. iupac.org

Definition and Historical Context of the Anomeric Effect.wikipedia.orgscripps.edu

The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to favor an axial orientation, which is counterintuitive to steric considerations that would predict an equatorial preference. numberanalytics.comwikipedia.org This phenomenon was first observed in the 1950s by J. T. Edward and Raymond Lemieux while studying carbohydrate chemistry. wikipedia.orgrsc.org The term "anomeric effect" was coined in 1958. wikipedia.orgrsc.org It is now understood as a specific instance of a more general preference for gauche conformations in systems with the formula X–C–Y–C, where X and Y are heteroatoms with non-bonding electron pairs. iupac.orgscripps.edu The magnitude of this effect is typically in the range of 4-8 kJ/mol for sugars. wikipedia.org

The underlying cause of the anomeric effect is a stabilizing stereoelectronic interaction. numberanalytics.com Specifically, it involves the delocalization of a lone pair of electrons from the ring heteroatom (oxygen in the case of pyranoses) into the antibonding (σ) orbital of the bond between the anomeric carbon and the electronegative substituent (n → σ interaction). numberanalytics.com This interaction is most effective when the lone pair and the C-X bond are anti-periplanar, a geometry that is achieved when the substituent is in the axial position. Another contributing factor is the minimization of dipole-dipole repulsion. In the axial conformation, the dipoles of the ring heteroatom and the substituent are opposed, leading to a lower energy state compared to the equatorial conformation where the dipoles are more aligned and repulsive. wikipedia.org

Stereoelectronic Contributions to Conformational Preferences.researchgate.netrsc.org

A primary stereoelectronic contributor is the anomeric effect, which results from the interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital of the anomeric carbon-substituent bond (n → σ* interaction). numberanalytics.com This interaction stabilizes the axial orientation of an electronegative substituent at the anomeric carbon. numberanalytics.comnumberanalytics.com The strength of this effect can be influenced by the nature of the substituent and the solvent. wikipedia.org

In addition to the classic anomeric effect, other stereoelectronic forces are at play. Hyperconjugation, the interaction of filled orbitals with adjacent empty or partially filled orbitals, contributes to conformational stability. nih.gov For instance, donation from an electron-rich C-H bond into a σ* orbital of a C-O bond can stabilize a particular conformer. nih.gov Electrostatic interactions, both intramolecular and intermolecular, also play a crucial role. hugendubel.de Within the molecule, dipole-dipole interactions can favor conformations that minimize repulsion. wikipedia.org In solution, the solvent's dielectric constant can modulate these intramolecular forces and influence the conformational equilibrium. tandfonline.com

The presence of multiple rotatable bonds, such as those in the acetyl groups of Hexa-O-acetylmaltal, introduces additional conformational complexity. nih.govacs.org The rotational positions of these groups are governed by a balance of steric hindrance and stereoelectronic effects, including potential intramolecular hydrogen bonding in related, unacetylated systems. tandfonline.comnih.gov The final observed conformation of the molecule is a result of the sum of all these stabilizing and destabilizing stereoelectronic and steric contributions.

Influence on Reactivity and Selectivity in Chemical Transformations.nih.govscholaris.ca

The anomeric effect significantly governs the reactivity and stereoselectivity of chemical transformations involving this compound. numberanalytics.com This stereoelectronic phenomenon, by favoring an axial orientation for the substituent at the anomeric carbon, directly impacts the accessibility of this center to incoming reagents and influences the stability of reaction intermediates. numberanalytics.comrsc.org

In glycosylation reactions, the anomeric effect plays a crucial role in determining the stereochemical outcome. numberanalytics.comscholaris.ca While the α-anomer is often thermodynamically favored due to the anomeric effect, the formation of the β-anomer can also be substantial, indicating kinetic control. cdnsciencepub.com The stereoselectivity of glycosylation is highly dependent on various factors, including the nature of the glycosyl donor, the acceptor, the promoter or activator, the solvent, and the reaction temperature. nih.govscholaris.cacdnsciencepub.com For instance, the use of a non-participating group at the C-2 position is a prerequisite for the synthesis of 1,2-cis glycosides, but it does not solely guarantee stereoselectivity, which is often poor without other control elements. nih.gov

The solvent can have a profound impact on stereoselectivity by influencing the conformation of the intermediate oxocarbenium ion and the position of the counterion. scholaris.cacdnsciencepub.com For example, certain solvents may stabilize a boat conformation of the oxocarbenium ion, leading to the formation of the β-glucoside, while others favor a half-chair conformation, resulting in the α-glucoside. scholaris.ca

Furthermore, the anomeric effect influences the stability and, consequently, the reactivity of the glycosidic bond towards hydrolysis. numberanalytics.comnumberanalytics.com The axial orientation of the glycosidic bond can make it more susceptible to enzymatic or chemical cleavage by making the bond more accessible. numberanalytics.com Therefore, a thorough understanding of the anomeric effect is essential for designing synthetic strategies that aim for specific stereochemical outcomes in reactions involving this compound and related carbohydrates.

Stereoselectivity and Diastereoselectivity in Reactions of this compound.saskoer.camasterorganicchemistry.com

Stereoselectivity in chemical reactions refers to the preferential formation of one stereoisomer over another. saskoer.camsu.edu When the resulting isomers are diastereomers, the phenomenon is termed diastereoselectivity. saskoer.ca In the context of this compound, reactions at its chiral centers can lead to the formation of multiple stereoisomers, and understanding the factors that control this selectivity is crucial for synthetic applications.

Factors Governing Stereochemical Outcomes.cdnsciencepub.comresearchgate.net

The stereochemical outcome of reactions involving this compound, particularly glycosylation reactions, is governed by a multitude of interconnected factors. nih.govcdnsciencepub.com These include the inherent structure of the reactants, the reaction conditions, and the nature of the reagents and catalysts employed.

Key factors influencing stereoselectivity include:

Structure of the Glycosyl Donor and Acceptor: The reactivity of both the donor and acceptor molecules must be well-matched. cdnsciencepub.com The protecting groups on the sugar backbone play a critical role; participating groups at the C-2 position can direct the stereochemical outcome by forming a cyclic intermediate, while non-participating groups are necessary for the formation of 1,2-cis glycosidic linkages. nih.govcdnsciencepub.com Conformationally restraining cyclic protecting groups, such as a 4,6-O-benzylidene group, can also significantly influence stereoselectivity. nih.gov

Activator/Promoter: The choice of promoter is dependent on the nature of the glycosyl donor. cdnsciencepub.com For example, different promoters are optimal for activating thioglycosides versus glycosyl halides. cdnsciencepub.com

Solvent: The solvent can dramatically affect the stereoselectivity by influencing the conformation of the reactive intermediates, such as the oxocarbenium ion, and the positioning of counterions. scholaris.cacdnsciencepub.com For instance, nitrile-containing solvents may favor the formation of β-isomers, while ether-based solvents can promote the formation of α-isomers. scholaris.ca

Temperature: Reaction temperature can also influence the stereochemical outcome, with lower temperatures sometimes favoring the formation of the kinetic product (β-anomer) and higher temperatures favoring the thermodynamic product (α-anomer). e4journal.com

Catalyst: In catalyzed reactions, the catalyst itself can be a major determinant of stereoselectivity. For example, in phenanthroline-catalyzed glycosylations, hydrogen bonding between the catalyst, the sugar, and the nucleophile plays a crucial role in directing the attack to the α-face of the anomeric carbon. rsc.org

The interplay of these factors creates a complex landscape for controlling the stereochemistry of reactions with this compound. A change in one parameter can significantly alter the stereochemical course of the reaction. scholaris.ca Therefore, careful optimization of all these variables is essential to achieve high stereoselectivity in the synthesis of desired glycosidic products.

Asymmetric Induction in the Synthesis of Derivatives.wikipedia.orgnih.gov

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, guided by a chiral feature in the substrate, reagent, or catalyst. wikipedia.org In the synthesis of derivatives from this compound, its inherent chirality can be exploited to influence the stereochemical outcome of reactions at prochiral centers, a process known as substrate-controlled asymmetric induction. wikipedia.org

Carbohydrates like this compound serve as excellent chiral templates for asymmetric synthesis. nih.govnumberanalytics.com The existing stereocenters within the sugar backbone can direct the approach of incoming reagents, leading to the stereoselective formation of new chiral centers. This strategy has been successfully employed in the synthesis of various complex molecules, including α-amino acids. umanitoba.cadocumentsdelivered.com

The effectiveness of asymmetric induction can be enhanced through the use of chiral auxiliaries. wikipedia.orgnumberanalytics.com These are chiral molecules that are temporarily attached to the substrate to direct a stereoselective reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is cleaved, yielding an enantiomerically enriched product. wikipedia.org While this compound itself acts as a chiral substrate, in some synthetic strategies, additional chiral auxiliaries can be employed to further enhance stereocontrol. numberanalytics.com

The stereochemical outcome of such reactions is often dictated by the formation of a more stable diastereomeric transition state. wikipedia.org Factors influencing the energy of these transition states include steric hindrance, chelation control, and stereoelectronic effects. For example, in reactions involving carbonyl groups, models like the Cram, Felkin-Anh, and chelation models are used to predict the stereochemical course of nucleophilic addition. wikipedia.org

Advanced Spectroscopic Techniques for Conformational Elucidation

The three-dimensional structure of carbohydrate molecules, defined by their stereochemistry and preferred conformations, is fundamental to their chemical reactivity and biological function. For complex derivatives like this compound, a fully acetylated disaccharide glycal derived from maltose (B56501), understanding its spatial arrangement is crucial. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide unparalleled insight into these structural features at an atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the conformational analysis of carbohydrates in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's dominant conformation and the relative orientation of its substituents can be constructed.

For glycals such as this compound, which contain a double bond between C-1 and C-2, the pyranoid ring adopts a half-chair conformation. The two primary half-chair conformations are designated as 4H5 (where C-4 is above and C-5 is below the plane defined by the other ring atoms) and 5H4 (where C-5 is above and C-4 is below the plane). The equilibrium between these conformers is influenced by steric and electronic factors, notably the steric hindrance from bulky acetyl groups and electronic contributions like the allylic effect.

Proton (1H) NMR Spectroscopy

1H NMR spectroscopy provides critical data for conformational analysis through two main parameters: chemical shifts (δ) and spin-spin coupling constants (J).

Coupling Constants : The magnitude of the coupling constants between adjacent protons (3JH,H) is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is instrumental in determining the relative orientation of protons on the pyranoid ring and thus deducing the ring's conformation. For instance, a large J-value (typically 8-10 Hz) suggests an axial-axial relationship between protons, while smaller values are indicative of axial-equatorial or equatorial-equatorial arrangements. Studies on various O-acetylated D-glycals have shown that the long-range coupling constant 4J2,4 is particularly sensitive to conformational changes. For most fully acetylated D-glycals, the preferred conformation in solution is the 4H5 form. spectrabase.com

Carbon-13 (13C) NMR Spectroscopy

13C NMR spectroscopy complements 1H NMR by providing information about the carbon framework of the molecule. Each chemically distinct carbon atom gives a unique signal, allowing for the confirmation of the number of carbon atoms and providing insights into their chemical environment. The chemical shifts of the ring carbons can also be correlated with the ring's conformation. For example, the chemical shifts of carbons in strained environments can differ significantly from those in more relaxed conformations.

Detailed Research Findings

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are indispensable for unambiguous assignments. COSY experiments establish proton-proton coupling networks, confirming the connectivity within each sugar ring, while NOESY reveals through-space proximities between protons, providing direct evidence for stereochemical assignments and the adopted conformation.

Data Tables

The following tables present representative NMR data for 3,4,6-tri-O-acetyl-D-glucal, which serves as a model for the glucal units within this compound. The data is recorded in Chloroform-d (CDCl3). chemicalbook.com

Table 1: Representative 1H NMR Data for an Acetylated Glucal Ring

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 | 6.48 | d | 6.3 |

| H-2 | 4.85 | t | 6.3 |

| H-3 | 5.35 | m | |

| H-4 | 5.23 | m | |

| H-5 | 4.41 | m | |

| H-6a | 4.26 | dd | 12.3, 4.6 |

| H-6b | 4.21 | dd | 12.3, 2.3 |

| CH3 (Acetyl) | 2.10, 2.08, 2.05 | s |

Table 2: Representative 13C NMR Data for an Acetylated Glucal Ring

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 145.7 |

| C-2 | 99.2 |

| C-3 | 68.1 |

| C-4 | 67.8 |

| C-5 | 74.2 |

| C-6 | 62.0 |

| C=O (Acetyl) | 170.6, 170.2, 169.7 |

| CH3 (Acetyl) | 20.9, 20.8, 20.7 |

Applications of Hexa O Acetylmaltal in Complex Organic Synthesis

Utility as a Building Block for Complex Oligosaccharide and Polysaccharide Architectures

The synthesis of complex oligosaccharides and polysaccharides presents a formidable challenge in organic chemistry due to the need for precise control over glycosidic linkages and stereochemistry. rsc.org Hexa-O-acetylmaltal and other acetylated glycals have emerged as powerful tools in addressing this challenge. The acetyl groups serve as protecting groups for the hydroxyl moieties, preventing unwanted side reactions, while the endocyclic enol ether provides a handle for stereoselective glycosylation reactions. scispace.comnih.gov

One of the key strategies involves the epoxidation of the glycal double bond, followed by nucleophilic attack by a suitable glycosyl acceptor. This approach, often referred to as the glycal assembly method, allows for the iterative and controlled construction of oligosaccharide chains. scispace.com The stereochemical outcome of the glycosylation can be influenced by various factors, including the nature of the electrophile used to activate the glycal, the solvent, and the temperature.

Furthermore, the development of solid-phase synthesis methodologies has significantly enhanced the efficiency of oligosaccharide construction using glycal building blocks. scispace.com By attaching the glycal to a solid support, excess reagents and byproducts can be easily removed by filtration, streamlining the purification process and enabling the rapid assembly of complex carbohydrate structures. scispace.com These synthetic oligosaccharides are invaluable for studying carbohydrate-protein interactions, developing carbohydrate-based vaccines, and investigating the biological roles of complex glycans.

Table 1: Key Methodologies in Oligosaccharide Synthesis Utilizing Glycal Building Blocks

| Methodology | Description | Key Features |

| Glycal Assembly | Iterative glycosylation strategy involving the epoxidation of the glycal double bond followed by reaction with a glycosyl acceptor. scispace.com | Allows for controlled, stepwise construction of oligosaccharides. Stereoselectivity can be controlled. |

| Solid-Phase Synthesis | The glycal donor is attached to a solid support, facilitating purification and automation of the synthesis process. scispace.com | Simplifies purification, enables rapid synthesis of complex structures. |

| Armed-Disarmed Strategy | A chemoselective approach where an electronically activated "armed" glycosyl donor reacts preferentially over a deactivated "disarmed" acceptor. nih.gov | Allows for the synthesis of oligosaccharides with mixed cis-trans glycosylation patterns. nih.gov |

Precursor for Glycosylated Natural Products and Bioactive Analogs

Glycosylation is a common modification of natural products, often playing a crucial role in their biological activity, solubility, and stability. nih.govmdpi.com this compound serves as a valuable precursor for the synthesis of glycosylated natural products and their analogs, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. google.comgoogle.com

A significant application of this compound is in the Ferrier glycosylation reaction, where the glycal reacts with an alcohol or phenol (B47542) in the presence of a Lewis acid catalyst to form a 2,3-unsaturated glycoside. This reaction provides a powerful method for introducing a carbohydrate moiety onto a variety of aglycones, including complex natural product scaffolds. google.com

For instance, this compound has been utilized in the synthesis of glycosylated analogs of the anticancer drug camptothecin (B557342) and the antibiotic fusidic acid. google.comgoogle.com By attaching a sugar unit to these molecules, researchers can modify their pharmacological properties, potentially leading to improved efficacy, reduced toxicity, or altered drug resistance profiles. The acetyl groups on the sugar moiety can be readily removed under mild conditions to yield the final glycosylated product.

Table 2: Examples of Glycosylated Natural Product Analogs Synthesized Using this compound

| Natural Product | Aglycone | Resulting Glycosylated Analog | Potential Therapeutic Application |

| Camptothecin | 7-Hydroxymethylcamptothecin | 7-(4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranosyl)oxymethylcamptothecin google.com | Anticancer |

| Fusidic Acid | Fusidic Acid | Fusidic acid 3-(4,6-di-O-acetyl-2,3-dideoxy-α-D-erythro-hex-2-enopyranoside) google.com | Antibacterial |

Role in Chemical Glycobiology and Glycomedicine Tool Development

Chemical glycobiology is a field that employs chemical tools to study the structure and function of carbohydrates in biological systems. nih.govkiesslinglab.com this compound and its derivatives play a crucial role in this area by enabling the synthesis of specialized probes and analogs for investigating glycan-mediated processes. rsc.orguniv-lille.fr

Glycoproteins are proteins that are post-translationally modified with carbohydrate chains (glycans). These glycans are involved in a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction. nih.gov The synthesis of homogeneous glycoprotein (B1211001) analogs is essential for deciphering the precise functions of specific glycan structures.

This compound can be used to synthesize glycan building blocks that are subsequently incorporated into peptides or proteins to create well-defined glycoprotein analogs. These synthetic analogs allow researchers to systematically investigate how changes in glycan structure affect protein folding, stability, and function.

Furthermore, this compound is a precursor for the synthesis of glycoconjugate probes. nih.gov These probes often contain a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, which allows for the visualization and detection of carbohydrate-binding proteins (lectins) or other glycan-interacting molecules within cells and tissues.

Functional glycomics aims to understand the functional roles of the complete set of glycans (the glycome) in a biological system. tau.ac.ilnih.gov The development of tools for functional glycomics research is critical for advancing our understanding of the roles of glycans in health and disease. bidmc.org

This compound can be used to generate a library of diverse oligosaccharide structures for use in glycan microarrays. biocompare.com These microarrays consist of a collection of different glycans immobilized on a solid surface. They can be used to screen for glycan-binding proteins, antibodies, or even whole cells, providing valuable insights into the specificity of carbohydrate-mediated interactions. biocompare.comnih.gov The data obtained from these arrays can help to identify novel therapeutic targets and diagnostic markers.

Advanced Research Avenues and Future Directions for Hexa O Acetylmaltal

Exploration of Supramolecular Chemistry with Hexa-O-acetylmaltal Derivatives

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, presents a significant frontier for this compound. wikipedia.orguclouvain.be By modifying the acetyl groups or the core carbohydrate structure, derivatives of this compound can be designed to participate in complex molecular assemblies and recognition events.

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of nanoscience and materials chemistry. gla.ac.uknd.edu Derivatives of this compound are promising candidates for creating such architectures. The process of self-assembly is driven by a combination of weak intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π interactions. wikipedia.org

Research on analogous acetylated polysaccharides, such as dextran (B179266) and chitin, has demonstrated that the degree of acetylation significantly influences aggregation and self-assembly behavior in solution. mdpi.comnih.gov For instance, studies on acetylated dextran have shown that varying the degree of acetylation leads to the formation of aggregates, with the size and structure of these assemblies being tunable. nih.gov The presence of acetyl groups can enhance van der Waals interactions, contributing to the stability of the assembled structures. mdpi.com By strategically deacetylating or functionalizing specific positions on the maltal (B1199275) scaffold, it is conceivable to direct the self-assembly process. This could lead to the formation of sophisticated supramolecular structures like nanofibers, gels, or vesicles, similar to those observed with other functionalized small molecules. gla.ac.uk

Molecular recognition, the specific binding of a "guest" molecule to a "host" molecule, is fundamental to many biological processes and has applications in sensing, catalysis, and separations. uclouvain.beibcmrt.com Derivatives of this compound can be engineered to act as either hosts or guests in such systems. The carbohydrate backbone provides a stereochemically defined and rigid scaffold, while the acetyl groups offer sites for further functionalization to create specific binding pockets.

The ability of carbohydrate-based hosts, such as cyclodextrins, to form inclusion complexes with hydrophobic guest molecules is well-established. thno.org These interactions are driven by the hydrophobic effect and shape complementarity. nih.gov Similarly, the lipophilic surface provided by the acetyl groups of a this compound derivative could form a cavity capable of encapsulating small guest molecules. Research has already explored the host-guest interactions between simpler tri-O-acetyl-D-glycals and various guest molecules, confirming the potential of acetylated glycals in molecular recognition. unife.it Furthermore, the design of synthetic receptors for recognizing carboxylic acids and other biomolecules often relies on multiple hydrogen bonds and π-stacking interactions, principles that can be applied to functionalized maltal derivatives. ijacskros.com By attaching specific recognition motifs (e.g., those capable of hydrogen bonding or π-π interactions), this compound derivatives could be developed into highly selective receptors for biologically or environmentally important targets. nih.govrsc.org

Self-Assembly into Ordered Supramolecular Architectures

Design and Development of Novel Catalytic Systems for Maltal Transformations

The enol ether double bond in this compound is a highly reactive functional group, making it an ideal substrate for a variety of catalytic transformations. Future research will likely focus on developing novel and highly selective catalytic systems to convert maltal into valuable, complex chiral molecules.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in stereoselective synthesis. unimi.it For the glycosylation of maltal, organocatalysts offer a metal-free alternative that can provide high levels of stereocontrol. rsc.orgresearchgate.net Thiourea-based catalysts, in particular, have shown great promise in activating glycosyl donors through hydrogen bonding. rsc.org

A bifunctional cinchona/thiourea organocatalyst, for example, has been successfully used for the direct and α-stereoselective glycosylation of 2-nitrogalactals, which are structurally related to maltal. nih.gov This approach is applicable to a wide range of alcohol acceptors under mild conditions. The proposed mechanism involves the activation of the glycal via non-covalent interactions, facilitating a stereoselective attack by the nucleophile. Developing similar organocatalytic systems for this compound could provide efficient access to complex oligosaccharides and glycoconjugates, which are important in various biological processes. rsc.org

Transition metal catalysts are renowned for their efficiency and selectivity in a vast array of organic transformations. frontiersin.orgmdpi.comsigmaaldrich.com For maltal and other glycals, palladium catalysis has proven particularly effective. An efficient palladium(II)-mediated C-glycosylation of D-maltal with diaryliodonium salts has been reported to yield 2,3-dideoxy C-aryl glycosides with excellent α-stereoselectivity. researchgate.net This method is notable for its broad substrate scope and functional group tolerance. researchgate.net

Future research could expand the scope of transition metal catalysis for maltal transformations. For instance, iridium-catalyzed reactions could be explored for hydrogenation or hydroformylation of the double bond, introducing new functional handles. diva-portal.org Ruthenium-based catalysts, famous for their role in olefin metathesis, could also be investigated for novel ring-opening or cross-metathesis reactions involving maltal derivatives. sigmaaldrich.com The ability to fine-tune the reactivity and selectivity of these catalysts by modifying the metal's ligand sphere offers immense possibilities for creating diverse and complex molecules from a maltal precursor. mdpi.com

| Catalytic System | Catalyst Type | Exemplary Reaction | Key Advantages | Reference(s) |

| Organocatalysis | Bifunctional Thiourea (e.g., Cinchona-derived) | Stereoselective O-Glycosylation | Metal-free, mild conditions, high stereoselectivity via H-bonding activation. | rsc.orgnih.gov |

| Transition Metal Catalysis | Palladium(II) Complexes | Stereoselective C-Glycosylation | High efficiency, excellent α-stereoselectivity, broad functional group tolerance. | researchgate.net |

| Transition Metal Catalysis | Iridium Complexes | Asymmetric Hydrogenation / Hydroformylation | Potential for creating new chiral centers and introducing carbonyl functionalities. | diva-portal.org |

| Transition Metal Catalysis | Ruthenium Complexes (e.g., Grubbs' catalysts) | Olefin Metathesis | Potential for ring-opening polymerization or cross-metathesis reactions. | sigmaaldrich.com |

Organocatalysis in Stereoselective Glycosylation

Integration of Maltal-Derived Monomers into Advanced Polymeric Materials

The growing demand for sustainable and high-performance polymers has spurred interest in using renewable resources like carbohydrates as building blocks. nrel.gov Maltal, derived from maltose (B56501), is a prime candidate for development as a bio-based monomer for advanced polymeric materials. rsc.orguobabylon.edu.iq

The process involves chemically modifying the maltal structure to introduce polymerizable functional groups. A recent study demonstrated the successful synthesis of high-molecular-weight poly(3-keto-D-glucal) from a D-glucal derivative through conjugate addition polymerization. rsc.org This establishes a clear precedent for using glycal-based monomers. The resulting polymers exhibited interesting thermal properties and could be rendered water-soluble after deprotection. rsc.org

Similarly, this compound could be deacetylated and functionalized to create a monomer suitable for various polymerization techniques, such as ring-opening polymerization or free-radical polymerization. gantrade.com The incorporation of the rigid, chiral maltal unit into a polymer backbone could impart unique properties, including enhanced thermal stability, specific mechanical characteristics, and biodegradability. gantrade.comdti.dk These sugar-based polymers could find applications in diverse fields, from biomedical devices and drug delivery systems to sustainable packaging materials.

| Polymer Type | Potential Monomer | Polymerization Method | Potential Properties | Potential Applications |

| Polyester / Polycarbonate | Maltal-diol (after deacetylation and reduction) | Ring-Opening Polymerization (ROP) of a cyclic derivative | Biodegradable, high thermal stability, chiral recognition sites. | Biomedical implants, drug delivery, specialty packaging. |

| Polyacrylate | Maltal-acrylate (after deacetylation and esterification) | Free-Radical Polymerization | Tunable glass transition temperature, adhesion, biocompatibility. | Coatings, adhesives, hydrogels. |

| Poly(enone) | 3-Keto-maltal derivative | Conjugate Addition Polymerization | High molecular weight, enhanced water solubility (after deprotection). | High-performance bio-plastics, functional materials. |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Hexa-O-acetylmaltal, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : Synthesis typically involves maltose acetylation under anhydrous conditions. To optimize yield, systematically vary parameters such as reaction temperature (40–60°C), acetylating agent stoichiometry (e.g., acetic anhydride), and catalyst type (e.g., pyridine or DMAP). Monitor progress via TLC (Rf ~0.3 in 7:3 hexane:ethyl acetate) or HPLC (C18 column, acetonitrile/water gradient). Post-synthesis, purify via recrystallization (ethanol/water) and confirm purity using melting point analysis (literature range: 142–145°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure, and what spectral markers should researchers prioritize?

- Methodological Answer : Use (δ 2.0–2.2 ppm for acetyl protons; δ 3.5–5.5 ppm for glycosidic protons) and (δ 20–22 ppm for acetyl carbons; δ 60–105 ppm for sugar backbone). IR spectroscopy should confirm ester C=O stretches (~1740 cm). High-resolution mass spectrometry (HRMS) provides molecular ion validation (expected [M+Na] at m/z 529.16). Cross-reference spectral data with prior studies to confirm structural integrity .

Q. How should researchers design solubility studies to assess this compound’s compatibility with common organic solvents?

- Methodological Answer : Conduct a phase-solubility analysis by dissolving weighed quantities in solvents (e.g., DMSO, THF, chloroform) at incremental temperatures (25–60°C). Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Document polarity trends (e.g., higher solubility in chloroform vs. water) and correlate with Hansen solubility parameters. Include controls (e.g., unacetylated maltose) to highlight acetylation effects .

Advanced Research Questions

Q. What experimental strategies can address discrepancies in reported crystallographic data for this compound?

- Methodological Answer : Replicate crystallization under varying conditions (slow evaporation vs. diffusion methods) and analyze crystals via single-crystal X-ray diffraction (SCXRD). Compare unit cell parameters with literature values. If discrepancies persist, perform Hirshfeld surface analysis to identify packing anomalies or polymorphic variations. Publish raw diffraction data in open repositories for peer validation .

Q. How can researchers resolve contradictory stability data for this compound under different storage conditions?